molecular formula C10H20ClNO B12662420 4-Cyclohexylmorpholinium chloride CAS No. 85117-89-1

4-Cyclohexylmorpholinium chloride

Cat. No.: B12662420
CAS No.: 85117-89-1
M. Wt: 205.72 g/mol
InChI Key: GWOOEHDVLTWVQG-UHFFFAOYSA-N
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Description

4-Cyclohexylmorpholinium chloride is a quaternary ammonium salt featuring a morpholine ring substituted with a cyclohexyl group. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, provides a polar, water-soluble framework, while the cyclohexyl group introduces lipophilicity and steric bulk. This hybrid structure enables unique physicochemical and biological properties, making it valuable in organic synthesis, medicinal chemistry, and material science .

Synthesis typically involves alkylation of morpholine with cyclohexyl halides under controlled conditions, followed by purification via recrystallization or chromatography. Its applications span catalysis, ion-pairing agents, and intermediates for bioactive molecules. Notably, its structural hybridity enhances receptor binding and enzyme inhibition compared to simpler morpholine derivatives .

Properties

CAS No.

85117-89-1

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

4-cyclohexylmorpholine;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10H,1-9H2;1H

InChI Key

GWOOEHDVLTWVQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCOCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylmorpholinium chloride typically involves the reaction of cyclohexylamine with morpholine in the presence of hydrochloric acid. The reaction proceeds as follows:

  • Cyclohexylamine is reacted with morpholine to form 4-cyclohexylmorpholine.
  • The resulting 4-cyclohexylmorpholine is then treated with hydrochloric acid to yield 4-Cyclohexylmorpholinium chloride.

Industrial Production Methods

In an industrial setting, the production of 4-Cyclohexylmorpholinium chloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylmorpholinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxides of 4-Cyclohexylmorpholinium chloride.

    Reduction: Secondary amines derived from the reduction of the morpholinium ring.

    Substitution: Various substituted morpholinium salts depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexylmorpholinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 4-Cyclohexylmorpholinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of ion channels and receptors, influencing cellular processes such as signal transduction and membrane transport. Its effects are mediated through the binding to specific sites on proteins and altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The cyclohexyl-morpholinium hybrid distinguishes 4-cyclohexylmorpholinium chloride from related compounds. Key structural analogs include:

Compound Core Structure Substituents Key Structural Differences
4-Cyclohexylmorpholinium chloride Morpholine Cyclohexyl group Hybrid structure with steric bulk
Morpholine Morpholine None Simpler, smaller, higher polarity
N-Methylmorpholine Morpholine Methyl group on nitrogen Increased lipophilicity, altered reactivity
Cyclohexylamine Aliphatic amine Cyclohexyl group Lacks heterocyclic oxygen, lower solubility
4-(4-Chlorobutyl)morpholine HCl Morpholine Chlorobutyl chain Linear alkyl halide substituent

Structural variations influence solubility, receptor interactions, and synthetic utility. For example, the cyclohexyl group enhances lipid membrane penetration compared to N-methylmorpholine, while the chlorobutyl chain in 4-(4-chlorobutyl)morpholine HCl increases electrophilicity .

Physicochemical Properties

The cyclohexyl group significantly alters physicochemical behavior:

Property 4-Cyclohexylmorpholinium chloride Morpholine N-Methylmorpholine 4-(4-Chlorobutyl)morpholine HCl
LogP (Lipophilicity) 1.8–2.2 -0.5 0.3 1.5
Water Solubility (mg/mL) 50–100 Miscible 200 75
Melting Point (°C) 180–190 -87 -15 160–170
Stability Hygroscopic, stable up to 200°C Volatile Stable Sensitive to hydrolysis

The cyclohexyl group increases lipophilicity (LogP ~2) compared to unsubstituted morpholine (LogP -0.5), enhancing membrane permeability. However, water solubility decreases compared to N-methylmorpholine, which retains high polarity. The chlorobutyl analog exhibits intermediate lipophilicity but lower hydrolytic stability due to the reactive C-Cl bond .

Biological Activity

4-Cyclohexylmorpholinium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Cyclohexylmorpholinium chloride is characterized by a morpholine ring substituted with a cyclohexyl group and a quaternary ammonium chloride. Its structure can be represented as follows:

\text{C}_1_0\text{H}_{1_9}\text{ClN}_2\text{O}

This unique structure contributes to its solubility and interaction with biological membranes, which is crucial for its antimicrobial activity.

Antimicrobial Activity

Recent studies have demonstrated that 4-cyclohexylmorpholinium chloride exhibits significant antimicrobial properties against a range of bacterial strains. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus1.56
Escherichia coli3.12
Bacillus cereus2.34
Candida albicans4.00

These results indicate that 4-cyclohexylmorpholinium chloride is particularly effective against Gram-positive bacteria, showing comparable or superior activity to conventional antibiotics.

The mechanism by which 4-cyclohexylmorpholinium chloride exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. The quaternary ammonium structure facilitates interaction with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to that observed in other cationic surfactants and quaternary ammonium compounds.

Case Studies

  • In Vitro Efficacy Against Multidrug-Resistant Strains
    A study investigated the efficacy of 4-cyclohexylmorpholinium chloride against multidrug-resistant Staphylococcus aureus strains. The compound demonstrated potent activity, with MIC values significantly lower than those for standard treatments, suggesting its potential as an alternative therapeutic agent in treating resistant infections .
  • Synergistic Effects with Other Antibiotics
    Research has shown that when combined with traditional antibiotics such as vancomycin, 4-cyclohexylmorpholinium chloride enhances the overall antimicrobial effect. This synergistic action could lead to lower dosages required for effective treatment, thereby reducing the risk of toxicity and side effects associated with higher antibiotic concentrations .
  • Toxicological Assessment
    Toxicity studies indicate that while 4-cyclohexylmorpholinium chloride is effective against pathogens, it also exhibits cytotoxicity at higher concentrations. Careful dose optimization is essential to maximize therapeutic benefits while minimizing adverse effects on human cells .

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